molecular formula C24H18Cl2N2O3S B11970336 allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11970336
M. Wt: 485.4 g/mol
InChI Key: YMJMMMPIWJFXET-CPNJWEJPSA-N
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Description

Allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazolo[3,2-a]pyrimidine core: This is usually achieved through a cyclization reaction involving a thioamide and a suitable electrophile.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolo[3,2-a]pyrimidine core with 3,4-dichlorobenzaldehyde under basic conditions.

    Allylation: The final step involves the allylation of the carboxylate group using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atoms on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Epoxides, allylic alcohols.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-ALLYL-1-(3,4,5-TRIMETHOXYBENZYLIDENE)-3-THIOSEMICARBAZIDE
  • 1-(3,4-DIMETHOXYBENZYLIDENE)-4-PHENYL-3-THIOSEMICARBAZIDE
  • 4-CYCLOHEXYL-1-(3,4-DIMETHOXYBENZYLIDENE)-3-THIOSEMICARBAZIDE

Uniqueness

Allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. The presence of the dichlorobenzylidene group and the thiazolo[3,2-a]pyrimidine core distinguishes it from other similar compounds, potentially leading to different biological and chemical properties.

Properties

Molecular Formula

C24H18Cl2N2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

prop-2-enyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H18Cl2N2O3S/c1-3-11-31-23(30)20-14(2)27-24-28(21(20)16-7-5-4-6-8-16)22(29)19(32-24)13-15-9-10-17(25)18(26)12-15/h3-10,12-13,21H,1,11H2,2H3/b19-13+

InChI Key

YMJMMMPIWJFXET-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CC=C4)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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